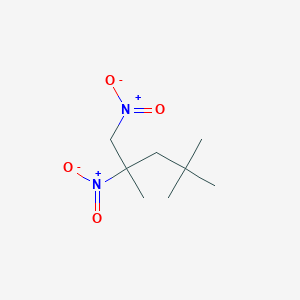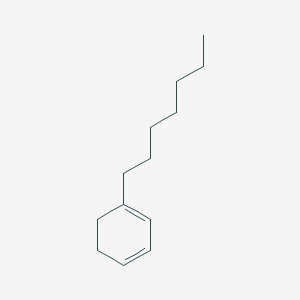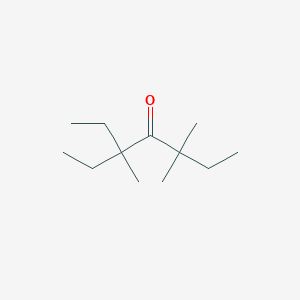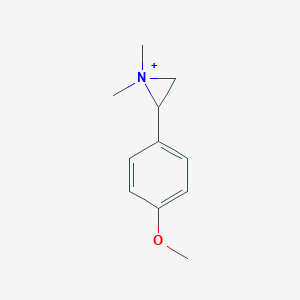![molecular formula C16H23N3O5 B14598262 N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide CAS No. 61280-93-1](/img/structure/B14598262.png)
N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide is a synthetic compound with the molecular formula C14H18N2O5 It is a derivative of alanine, an amino acid, and features a benzyloxycarbonyl (Cbz) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide typically involves the protection of the amino group of L-alanine with a benzyloxycarbonyl group. This is followed by coupling with another L-alanine molecule that has been modified to include a hydroxyethyl group. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity. The use of protecting groups like benzyloxycarbonyl is crucial in preventing unwanted side reactions during the synthesis process.
化学反応の分析
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Removal of the benzyloxycarbonyl group to yield the free amine.
Substitution: Formation of azido derivatives or other substituted products.
科学的研究の応用
N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing.
作用機序
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during peptide synthesis. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with a similar benzyloxycarbonyl protecting group.
N-benzyloxycarbonyl-L-tyrosyl-N-hydroxy-L-leucinamide: A dipeptide with a benzyloxycarbonyl group and a hydroxamic acid derivative.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzyloxycarbonyl protecting group and the hydroxyethyl group allows for versatile applications in peptide synthesis and enzyme inhibition studies.
特性
CAS番号 |
61280-93-1 |
|---|---|
分子式 |
C16H23N3O5 |
分子量 |
337.37 g/mol |
IUPAC名 |
benzyl N-[(2S)-1-[[(2S)-1-(2-hydroxyethylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C16H23N3O5/c1-11(14(21)17-8-9-20)18-15(22)12(2)19-16(23)24-10-13-6-4-3-5-7-13/h3-7,11-12,20H,8-10H2,1-2H3,(H,17,21)(H,18,22)(H,19,23)/t11-,12-/m0/s1 |
InChIキー |
BBQLATBFJWULNM-RYUDHWBXSA-N |
異性体SMILES |
C[C@@H](C(=O)NCCO)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C(=O)NCCO)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-2-[4-[(4-hydroxyphenyl)sulfonyl]phenoxy]-4,4-dimethyl-3-oxo-](/img/structure/B14598225.png)

![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)





